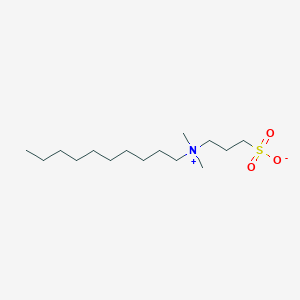
2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of chloro-N-phenylacetamide derivatives typically involves nucleophilic acyl substitution reactions, where an amine reacts with an acyl chloride or other acylating agent. While specific methods for the synthesis of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide were not directly found, similar compounds such as 2-chloro-N-(2,4-dinitrophenyl)acetamide have been synthesized and characterized through techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis, showcasing the general approach for such chemicals (Jansukra et al., 2021).
Molecular Structure Analysis
The molecular structure of chloro-N-phenylacetamide compounds often features significant interactions between functional groups, including hydrogen bonding. For example, the crystal structure analysis of similar compounds reveals intermolecular C—H⋯O interactions and intramolecular hydrogen bonding, contributing to their stability and packing in the solid state. Such structural features are crucial for understanding the compound's reactivity and physical properties (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide would be influenced by both the acetamide group and the chlorinated phenyl ring. These functionalities can participate in various chemical reactions, including further nucleophilic substitution reactions, hydrolysis, and condensation reactions. The presence of multiple chloro substituents can also affect the electron density on the phenyl ring, influencing its reactivity towards electrophilic and nucleophilic attack.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are key to understanding the practical applications and handling of chemical compounds. For instance, compounds with similar structures have been shown to exhibit specific crystalline packing patterns and solvatochromic effects, indicating their sensitivity to the solvent environment. These properties are essential for predicting the behavior of the compound in various chemical processes and applications (Jansukra et al., 2021).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
A study by Saravanan et al. (2016) focused on the molecular structure of a similar acetamide, revealing how molecular interactions, such as C—H⋯O intermolecular interactions, contribute to its crystal formation. This study underscores the significance of understanding the molecular geometry and intermolecular forces in designing compounds with desired physical properties.
Photovoltaic and Therapeutic Applications
Research by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs suggests these compounds could serve as effective photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency. Furthermore, these compounds exhibit non-linear optical (NLO) activity and potential for ligand-protein interactions with therapeutic implications.
Vibrational Spectroscopy and Thermodynamics
A study conducted by Choudhary et al. (2014) utilized density functional theory (DFT) to analyze the vibrational spectroscopic and thermodynamic properties of dichloro-N-dichlorophenyl acetamides. This type of research is crucial for predicting the behavior of such compounds under different conditions and for their further application in various fields.
Environmental Impact and Herbicide Metabolism
Investigations into chloroacetamide herbicides and their metabolites by Coleman et al. (2000) shed light on their environmental fate and biological interactions. Such studies are vital for assessing the ecological and health impacts of these chemicals, guiding their safe use and regulation.
Inhibition of Fatty Acid Synthesis
Research by Weisshaar and Böger (1989) on the inhibition of fatty acid synthesis by chloroacetamides in algae highlights the biochemical activity of these compounds, suggesting potential applications in controlling harmful algae blooms or in agricultural settings as herbicides.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5NO/c9-2-5(15)14-8-6(12)3(10)1-4(11)7(8)13/h1H,2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLYTUFJGMKSTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)NC(=O)CCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368825 |
Source


|
| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |
CAS RN |
121806-76-6 |
Source


|
| Record name | 2-Chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)





